

Tralomethrin (CAS Number 66841-25-6): A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Tralomethrin*

Cat. No.: *B12436777*

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Abstract

Tralomethrin, a Type II synthetic pyrethroid insecticide, is a potent neurotoxin primarily used in agricultural and domestic settings. Its chemical formula is $C_{22}H_{19}Br_4NO_3$, and it is registered under the CAS number 66841-25-6. This technical guide provides an in-depth analysis of **Tralomethrin**, focusing on its physicochemical properties, mechanism of action, metabolism, toxicological profile, and environmental fate. Detailed experimental protocols for its analysis and the study of its effects are also presented. Special emphasis is placed on its interaction with voltage-gated sodium channels and the subsequent downstream signaling events, including the induction of oxidative stress and potential cardiovascular toxicity.

Physicochemical and Toxicological Properties

Tralomethrin is a yellow to orange-yellow resin-like substance with a molecular weight of 665.01 g/mol .^{[1][2]} It is characterized by its high lipophilicity and low water solubility, which influences its environmental distribution and biological uptake. A summary of its key properties is provided in Table 1. The toxicological profile of **Tralomethrin** is characterized by its neurotoxicity, with acute toxicity values presented in Table 2.

Table 1: Physicochemical Properties of **Tralomethrin**

Property	Value	Reference(s)
CAS Number	66841-25-6	[2]
Molecular Formula	C22H19Br4NO3	[2]
Molecular Weight	665.01 g/mol	[1][2]
Appearance	Yellow to orange-yellow resin-like substance	
Density	1.70 g/cm ³ at 20 °C	[2]
Melting Point	138 to 148 °C	[2]
Boiling Point	594 °C	[2]
Vapor Pressure	3.6 x 10 ⁻¹¹ mm Hg at 25 °C	
Water Solubility	Low	
Log Kow	High (indicative of high lipophilicity)	

Table 2: Acute Toxicological Data for **Tralomethrin**

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	99 mg/kg	[3]
LD50	Rabbit	Dermal	>2,000 mg/kg	[3]
LC50	Rat	Inhalation (4h)	0.4 mg/L	[3]
LC50	Daphnia magna	-	0.15 µg/L	[4]
LC50	Ceriodaphnia dubia	-	0.07 µg/L (for Bifenthrin, a related pyrethroid)	[4]
LC50	Various Mosquito Larvae	-	7.00 x 10 ⁻⁶ to 9.10 x 10 ⁻³ mg/L	[5]

Mechanism of Action

Primary Target: Voltage-Gated Sodium Channels

The primary mechanism of **Tralomethrin**'s insecticidal and neurotoxic action is its interaction with voltage-gated sodium channels (VGSCs) in nerve cell membranes.[1][2] As a Type II pyrethroid, **Tralomethrin** binds to the open state of these channels, causing a significant delay in their closure. This prolonged opening leads to a persistent influx of sodium ions, resulting in membrane depolarization, repetitive neuronal firing, and eventual paralysis of the organism.[1][2] Studies on squid giant axons have shown that **Tralomethrin** modifies the gating kinetics of sodium channels, with a fast time constant of 165 ± 110 msec and a slow time constant of 3793 ± 802 msec for the decay of the sodium tail current.[4] **Tralomethrin** exhibits two apparent dissociation constants of 0.06 and 5 μ M, suggesting multiple binding sites or conformations on the sodium channel.[4]

Figure 1: Primary mechanism of **Tralomethrin**'s neurotoxicity.

Secondary Targets and Downstream Effects

While VGSCs are the primary target, evidence suggests that **Tralomethrin** and other pyrethroids may also interact with other ion channels, including voltage-gated calcium channels (VGCCs) and chloride channels, as well as GABA-A receptors, although these are considered secondary targets.[3][5][6] The sustained neuronal hyperexcitability induced by **Tralomethrin** can lead to a cascade of downstream events.

Metabolism and Environmental Fate

Tralomethrin is known to be a pro-insecticide, as it can be converted to the more potent pyrethroid, deltamethrin, under certain conditions.[4] In the environment, **Tralomethrin** is subject to degradation through various pathways. In aquatic systems, it has a relatively short half-life, with one study reporting a half-life of 12.7 hours in water under spray drift conditions, rapidly degrading to deltamethrin.[6] The resulting deltamethrin itself degrades with a half-life of 8 to 48 hours.[6] **Tralomethrin** exhibits high sorption to soil and sediment, limiting its mobility in the environment.

Table 3: Environmental Fate of **Tralomethrin**

Parameter	Value	Conditions	Reference(s)
Water Half-life	12.7 hours	Spray drift conditions	[6]
Water Half-life	6.9 hours	Runoff simulation	[7]
Soil Half-life	64 to 84 days	-	
Koc	43,796 to 675,667	-	
BCF (Fathead Minnows)	143 - 315	-	

Toxicological Effects on Non-Target Organisms

Oxidative Stress

Exposure to **Tralomethrin** has been shown to induce oxidative stress in non-target organisms. Studies on zebrafish embryos have demonstrated an increase in reactive oxygen species (ROS) upon exposure to **Tralomethrin**.^[8] This oxidative stress can lead to cellular damage and has been implicated in the broader toxicological effects of the compound.

Figure 2: Proposed signaling pathway for **Tralomethrin**-induced oxidative stress.

Cardiovascular Toxicity

Recent studies using zebrafish embryos have revealed that **Tralomethrin** can induce cardiovascular toxicity.^[8] Observed effects include pericardial edema, elevated heart rate, and dysregulation of genes crucial for cardiovascular development.^[8] This cardiotoxicity is likely a consequence of the primary neurotoxic effects and the induction of oxidative stress. The disruption of ion channel function, not limited to neurons, can impact cardiac muscle cells, leading to arrhythmias and developmental defects.^{[9][10]}

Experimental Protocols

Analysis of Tralomethrin Residues

GC-MS is a standard method for the analysis of pyrethroid residues. However, it is important to note that **Tralomethrin** is thermally labile and can be converted to deltamethrin in the GC

injector port.[11][12] Therefore, analysis by GC-MS often quantifies **Tralomethrin** as deltamethrin.

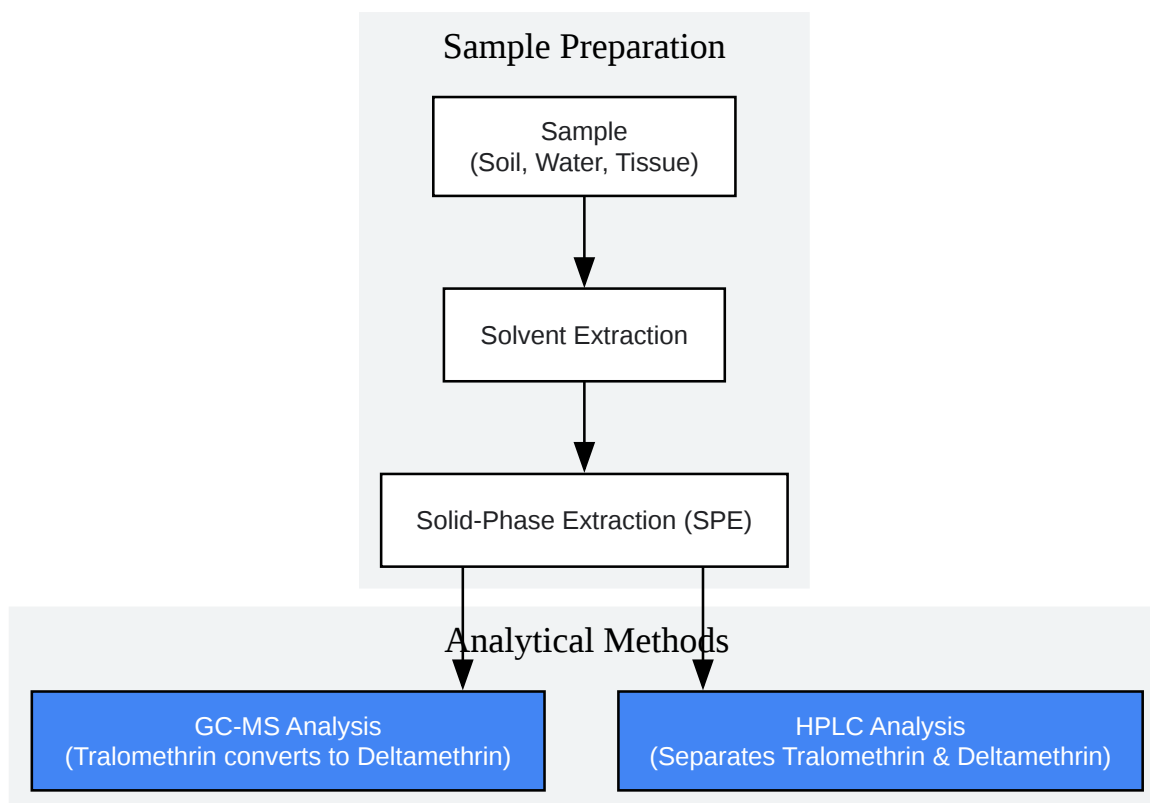
Protocol Outline:

- Extraction: Extraction from the sample matrix (e.g., soil, water, biological tissue) using an appropriate solvent such as a mixture of hexanes and methylene chloride.[13]
- Cleanup: The extract is concentrated and purified using solid-phase extraction (SPE) with materials like graphitized carbon and alumina to remove interfering substances.[13]
- Analysis: The purified extract is injected into the GC-MS system.
 - GC Conditions: A capillary column (e.g., methyl silicone) is used with a temperature program to separate the analytes. The injector temperature is typically around 250-280°C. [14][15]
 - MS Conditions: The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.[15]

HPLC offers an advantage over GC for **Tralomethrin** analysis as it avoids the thermal degradation to deltamethrin, allowing for the separate quantification of both compounds.[11][12]

Protocol Outline:

- Extraction and Cleanup: Similar to the GC-MS protocol.
- Analysis:
 - Column: A reverse-phase column, such as a C18 column, is commonly used.[10]
 - Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[9]
 - Detection: UV detection is often employed, with a wavelength around 230-240 nm.[9]



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Figure 3: General workflow for the analysis of **Tralomethrin** residues.

In Vitro Electrophysiology: Voltage-Clamp Technique

The voltage-clamp technique is essential for studying the effects of **Tralomethrin** on voltage-gated ion channels.[16]

Protocol Outline:

- Cell Preparation: Neurons or cells expressing the ion channel of interest (e.g., *Xenopus* oocytes injected with channel cRNA) are prepared for recording.
- Recording Setup: A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration.

- **Voltage Protocol:** The membrane potential is held at a specific level (holding potential), and then stepped to various depolarizing potentials to activate the sodium channels.
- **Data Acquisition:** The resulting ionic currents are recorded and amplified. The application of **Tralomethrin** to the external solution will modify the current kinetics, which can then be analyzed to determine its effects on channel gating.

In Vivo Toxicity Testing: Zebrafish Embryo Model

The zebrafish embryo is a valuable model for assessing the developmental and cardiovascular toxicity of compounds like **Tralomethrin**.^{[8][17]}

Protocol Outline:

- **Embryo Collection and Staging:** Fertilized zebrafish embryos are collected and staged.
- **Exposure:** Embryos are placed in multi-well plates and exposed to a range of **Tralomethrin** concentrations. A solvent control is also included.
- **Endpoint Assessment:** Over a period of 96 hours, various endpoints are monitored, including:
 - **Mortality:** Lack of heartbeat, coagulation.
 - **Morphological Abnormalities:** Pericardial edema, yolk sac edema, spinal curvature.
 - **Cardiovascular Function:** Heart rate, blood flow.
- **Molecular Analysis:** At the end of the exposure period, embryos can be collected for molecular analysis, such as quantitative PCR (qPCR) to assess the expression of genes related to cardiovascular development and oxidative stress.

Measurement of Oxidative Stress

Protocol Outline (Zebrafish Embryos):

- **Exposure:** Zebrafish embryos are exposed to **Tralomethrin** as described above.

- **ROS Detection:** A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the embryo medium. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
- **Quantification:** The fluorescence intensity can be measured using a fluorescence microscope or a plate reader.
- **Antioxidant Enzyme Activity:** Embryos can be homogenized, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) can be measured using commercially available assay kits.^[18]

Conclusion

Tralomethrin is a potent Type II pyrethroid insecticide with a well-defined primary mechanism of action on voltage-gated sodium channels. Its conversion to deltamethrin, both metabolically and under certain analytical conditions, is a key characteristic. The downstream consequences of its neurotoxic action, including the induction of oxidative stress and cardiovascular toxicity, are areas of ongoing research with significant implications for its risk assessment. The experimental protocols outlined in this guide provide a framework for the continued investigation of **Tralomethrin**'s properties and effects, contributing to a more comprehensive understanding of this important insecticide.

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